molecular formula C13H9FO2 B6239658 3-(3-fluorophenoxy)benzaldehyde CAS No. 65295-60-5

3-(3-fluorophenoxy)benzaldehyde

Cat. No.: B6239658
CAS No.: 65295-60-5
M. Wt: 216.2
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Description

3-(3-fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9FO2. It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a benzaldehyde moiety. This compound is typically a white or off-white powder that is insoluble in water but soluble in organic solvents. It finds applications in various fields, including pharmaceuticals, agrochemicals, dye intermediates, and flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with benzaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-(3-fluorophenoxy)benzoic acid.

    Reduction: 3-(3-fluorophenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-fluorophenoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: It is used in the production of dyes, agrochemicals, and flavor and fragrance compounds.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenoxy)benzaldehyde involves its interaction with cellular components. For instance, it has been shown to disrupt cellular antioxidation systems in fungi, leading to oxidative stress and cell death. This is achieved through the inhibition of enzymes such as superoxide dismutases and glutathione reductase . The compound’s ability to interfere with redox homeostasis makes it a potent antifungal agent .

Comparison with Similar Compounds

Similar Compounds

    4-(2-fluorophenoxy)benzaldehyde: Similar structure but with the fluorine atom in a different position.

    3-phenoxybenzaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

Uniqueness

3-(3-fluorophenoxy)benzaldehyde is unique due to the presence of the fluorine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

65295-60-5

Molecular Formula

C13H9FO2

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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